molecular formula C17H14O3 B11855479 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde CAS No. 62644-81-9

2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde

Cat. No.: B11855479
CAS No.: 62644-81-9
M. Wt: 266.29 g/mol
InChI Key: DRIVMABCRRLHEU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable chromene precursor. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of strong acids like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can provide a more environmentally friendly alternative to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)-4H-chromene-3-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)-4H-chromene-3-methanol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The methoxy group can enhance its ability to interact with biological molecules, potentially leading to the modulation of specific pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4H-chromene-3-carboxylic acid
  • 2-(4-Methoxyphenyl)-4H-chromene-3-methanol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity

Properties

CAS No.

62644-81-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde

InChI

InChI=1S/C17H14O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,11H,10H2,1H3

InChI Key

DRIVMABCRRLHEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C=O

Origin of Product

United States

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